Triacsin B

Description

Contextual Overview of Triacsin Natural Products

The triacsin family stands out among natural products due to the presence of the N-hydroxytriazene functional group. nih.govnih.govbiorxiv.orgescholarship.org This moiety is not found in other known secondary metabolites. nih.govresearchgate.netbiorxiv.org The biosynthesis of this unique structure involves specific enzymatic processes, including the formation of nitrogen-nitrogen bonds, which are synthetically challenging linkages. escholarship.orgnih.gov Recent studies have begun to elucidate the biosynthetic gene clusters responsible for triacsin production, identifying enzymes involved in the construction and installation of the N-hydroxytriazene pharmacophore. nih.govescholarship.orgnih.govbiorxiv.orgescholarship.org For instance, ATP-dependent enzymes like Tri28 and Tri17 have been implicated in catalyzing the N-N bond formations. nih.govbiorxiv.orgescholarship.org

Beyond their role as ACS inhibitors, triacsins have shown other biological activities. Triacsin C, for example, has demonstrated antiviral activity against rotaviruses and potential against SARS-CoV-2 replication. nih.govbiorxiv.orgescholarship.orgapexbt.commedchemexpress.com Triacsins have also been investigated for potential antimalarial activity. nih.gov

Historical Perspectives on Triacsin Discovery and Initial Characterization

The discovery of the triacsins dates back to the early 1980s. nih.govescholarship.org They were initially isolated from the culture broth of Streptomyces species, specifically Streptomyces aureofaciens strain SK-1894, during screening programs for antibiotics and vasodilators. nih.govnih.govkitasato-u.ac.jpbiorxiv.orgescholarship.orgmedchemexpress.comd-nb.infochemeurope.comnih.gov Compounds initially designated as WS-1228 A and B, known for their hypotensive vasodilatory effects, were later found to be structurally related to and inhibit acyl-CoA synthetase, and were identified as Triacsin C and Triacsin D, respectively. kitasato-u.ac.jpd-nb.infonih.gov Triacsins A and B were also isolated from Streptomyces sp. strain SK-1894 and recognized as acyl-CoA synthetase inhibitors. kitasato-u.ac.jpnih.gov

Initial characterization of the triacsins focused on their inhibitory effects on acyl-CoA synthetase activity. Studies demonstrated that Triacsins A, B, C, and D could inhibit this enzyme, albeit with varying potencies. kitasato-u.ac.jpnih.gov Research using Raji cells, a human lymphoma cell line, showed that triacsins inhibited cell proliferation in a dose-dependent manner, correlating with their inhibition of acyl-CoA synthetase activity and subsequent lipid synthesis. researchgate.netapexbt.comnih.gov The hierarchy of inhibitory potency against acyl-CoA synthetase and cell growth in Raji cells was observed as Triacsin C > Triacsin A >> Triacsin D ≥ Triacsin B. researchgate.netnih.gov

The initial studies established the fundamental biological activity of the triacsin family as inhibitors of lipid metabolism through their action on acyl-CoA synthetases, paving the way for further research into their mechanisms and potential applications. nih.govnih.govbiorxiv.orgescholarship.orgnih.gov

| Compound | Source Organism | Initial Reported Activity | Key Biological Target |

| Triacsin Family | Streptomyces species | Vasodilator, Antibiotic | Acyl-CoA Synthetase (ACS) |

| This compound | Streptomyces sp. SK-1894 | Acyl-CoA Synthetase Inhibitor | Acyl-CoA Synthetase (ACS) |

| Triacsin Congener | IC50 (µM) for Raji cell proliferation (Day 2) researchgate.netnih.gov | IC50 (µM) for Raji cell membrane fraction Acyl-CoA synthetase apexbt.comnih.gov |

| Triacsin A | 1.8 | 12 |

| This compound | > 20 | > 100 |

| Triacsin C | 1.0 | 6.3 |

| Triacsin D | > 15 | > 100 |

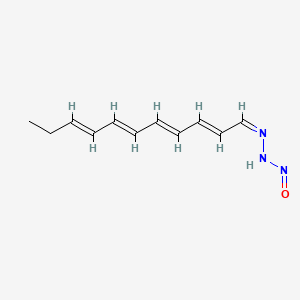

Structure

3D Structure

Properties

Molecular Formula |

C11H15N3O |

|---|---|

Molecular Weight |

205.26 g/mol |

IUPAC Name |

N-[(Z)-[(2E,4E,6E,8E)-undeca-2,4,6,8-tetraenylidene]amino]nitrous amide |

InChI |

InChI=1S/C11H15N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-11H,2H2,1H3,(H,13,15)/b4-3+,6-5+,8-7+,10-9+,12-11- |

InChI Key |

UNHSVZVRFBRLAW-LRSVIVFASA-N |

Isomeric SMILES |

CC/C=C/C=C/C=C/C=C/C=N\NN=O |

Canonical SMILES |

CCC=CC=CC=CC=CC=NNN=O |

Synonyms |

triacsin B |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymology of Triacsin B

Identification of the Triacsin Biosynthetic Gene Cluster (BGC)

The genetic basis for triacsin biosynthesis has been established through the identification of the biosynthetic gene cluster (BGC) in producing organisms. researchgate.net

Genome Mining and Bioinformatic Approaches for BGC Elucidation

Genome sequencing and bioinformatics have been instrumental in identifying the triacsin BGC in Streptomyces species, including Streptomyces aureofaciens ATCC 31442 and Streptomyces tsukubaensis NRRL 18488. nih.govnih.govresearchgate.netnih.gov Bioinformatic analysis involved searching for genes encoding enzymes typically found in natural product biosynthesis, such as polyketide synthases (PKSs), which are likely involved in forming the alkyl chain. nih.govmdpi.comescholarship.org The identified BGC in S. aureofaciens spans approximately 25 kb and contains genes related to fatty acid synthesis, PKS, and the formation of the N-hydroxytriazene moiety. nih.govresearchgate.net Homologous BGCs have also been identified in other Streptomyces strains, supporting their role in triacsin production. nih.govmdpi.comescholarship.org

Genetic Mutagenesis Studies in Producing Organisms (e.g., Streptomyces aureofaciens, Streptomyces tsukubaensis)

Genetic mutagenesis studies, specifically gene disruption experiments, have been crucial in confirming the role of the identified gene cluster and individual genes within it in triacsin biosynthesis. nih.govnih.govresearchgate.netresearchgate.net Disrupting specific genes within the tri cluster in S. aureofaciens and S. tsukubaensis resulted in the complete abolishment of triacsin production, demonstrating that these genes are essential for the biosynthetic pathway. nih.govresearchgate.net These studies have helped to deduce the roles of various tri genes based on sequence homology and the phenotypic effects of their disruption. nih.gov

Elucidation of Precursor Incorporation and Metabolic Labeling Studies in Biosynthesis

Metabolic labeling experiments have been employed to understand the origin of the atoms in the triacsin molecule and identify the precursor molecules incorporated into its structure. nih.govnih.govresearchgate.netescholarship.org Stable isotope feeding experiments, for instance, using isotopically labeled aspartate, sodium nitrite (B80452), and glycine (B1666218) in cultures of S. aureofaciens, have provided insights into the precursors of the N-hydroxytriazene moiety. researchgate.net These studies, combined with bioinformatic analysis, have suggested a chemical logic for the biosynthesis, including the involvement of precursors like hydrazinoacetic acid (HAA) and the dependence on nitrous acid for N-N bond formation. nih.govnih.govescholarship.orgbiorxiv.org The alkyl chain is proposed to be derived from fatty acid synthesis and PKS activity. nih.govnih.govresearchgate.net

Enzymatic Mechanisms of N-Hydroxytriazene Moiety Formation

The formation of the N-hydroxytriazene moiety, a rare structure in natural products, involves a series of enzymatic steps, including consecutive nitrogen-nitrogen bond formations. nih.govnih.govresearchgate.netbiorxiv.org

Characterization of Key Enzymes (e.g., Tri28 for hydrazine (B178648) formation, Tri17 for N-nitrosation)

Research has identified and characterized key enzymes within the triacsin BGC responsible for constructing the N-hydroxytriazene group. Two distinct ATP-dependent enzymes, Tri28 and Tri17, have been revealed to catalyze the two consecutive N-N bond formation reactions. nih.govnih.govbiorxiv.orgresearchgate.net

Tri28: This enzyme is a glycine-utilizing, hydrazine-forming enzyme. nih.govnih.govresearchgate.netbiorxiv.orgresearchgate.net It consists of a cupin domain and a methionyl-tRNA synthetase-like domain. nih.govresearchgate.netbiorxiv.org Tri28 is proposed to catalyze the formation of N6-(carboxymethylamino)lysine from N6-hydroxy-lysine and glycine, playing a role in the early stages of N-N bond formation. nih.govbiorxiv.org

Tri17: This enzyme is a nitrite-utilizing, N-nitrosating enzyme. nih.govnih.govbiorxiv.orgresearchgate.net Tri17 is an ATP-dependent enzyme that catalyzes the formation of the N-hydroxytriazene from a terminal hydrazone moiety and nitrite. nih.govresearchgate.netbiorxiv.org It is homologous to CreM, an acyl-CoA ligase homolog involved in cremeomycin biosynthesis. nih.govbiorxiv.org

Mechanisms of Consecutive Nitrogen-Nitrogen Bond Formation

The biosynthesis of the N-hydroxytriazene moiety involves two distinct mechanisms for the consecutive N-N bond formations. nih.govnih.govbiorxiv.org One mechanism involves Tri28, which catalyzes the formation of a hydrazine linkage. nih.govbiorxiv.org The proposed pathway suggests that hydrazinoacetic acid (HAA) is an intermediate generated through the activity of enzymes like Tri26-Tri28 from lysine (B10760008) and glycine. nih.govbiorxiv.org The other mechanism involves Tri17, which catalyzes a nitrite-dependent N-N bond formation, specifically an N-nitrosation reaction on a terminal hydrazone. nih.govnih.govresearchgate.netbiorxiv.org The nitrite required for this step is potentially generated by other enzymes within the BGC, such as Tri16 and Tri21, which are homologs of CreD and CreE involved in nitrous acid production from aspartate in other pathways. nih.govresearchgate.netbiorxiv.org The assembly of the N-hydroxytriazene group is proposed to occur before the full extension of the polyketide chain. biorxiv.org

Compound Names and PubChem CIDs

Here are the PubChem CIDs for the mentioned compounds:

| Compound Name | PubChem CID |

| Triacsin B | Not explicitly found for this compound, but Triacsin C and D are available. |

| Triacsin C | 9576787 wikipedia.orgnih.govabcam.com |

| Triacsin D | 9576837 nih.gov |

| Glycine | 753 |

| Aspartate | 5960 |

| Nitrous acid | 24529 |

| Hydrazinoacetic acid (HAA) | 90363 |

Key Enzymes and Proposed Functions in Triacsin Biosynthesis

| Enzyme | Proposed Function | Catalyzed Reaction (Proposed) |

| Tri28 | Glycine-utilizing, hydrazine-forming enzyme | Formation of an N-N bond, potentially leading to hydrazinoacetic acid from lysine and glycine. nih.govnih.govbiorxiv.org |

| Tri17 | Nitrite-utilizing, N-nitrosating enzyme | N-nitrosation of a terminal hydrazone, forming the N-hydroxytriazene moiety. nih.govnih.govresearchgate.netbiorxiv.org |

| Tri16 | Homolog of CreD (Nitrous acid production) | Putative involvement in generating nitrous acid from aspartate. nih.govresearchgate.netbiorxiv.org |

| Tri21 | Homolog of CreE (Nitrous acid production) | Putative involvement in generating nitrous acid from aspartate. nih.govresearchgate.netbiorxiv.org |

| Tri26 | Involved in HAA formation pathway | Proposed role in generating hydrazinoacetic acid. nih.govbiorxiv.org |

| Tri27 | Involved in HAA formation pathway | Proposed role in generating hydrazinoacetic acid. nih.govbiorxiv.org |

This table summarizes the proposed roles of some key enzymes in the triacsin biosynthetic pathway based on the provided information.

Proposed Biosynthetic Intermediates and Pathway Intermediacy (e.g., Hydrazinoacetic Acid)

Investigation into the triacsin biosynthetic pathway has proposed several key intermediates and the enzymes involved in their formation. A significant proposed intermediate is hydrazinoacetic acid (HAA). nih.govescholarship.orgnih.gov

Studies suggest that HAA is generated through the action of a set of enzymes encoded within the triacsin BGC, specifically Tri26, Tri27, and Tri28. nih.govnih.gov The proposed mechanism involves the conversion of lysine and glycine. Tri26, an N-hydroxylase homolog, is thought to generate N6-hydroxy-lysine. nih.gov Tri28, a protein containing both cupin and methionyl-tRNA synthetase-like domains, is proposed to catalyze the reaction between N6-hydroxy-lysine and glycine to form N6-(carboxymethylamino)lysine. nih.gov Subsequently, Tri27, an FAD-dependent D-amino acid oxidase homolog, is hypothesized to catalyze an oxidative cleavage of N6-(carboxymethylamino)lysine, yielding hydrazinoacetic acid and 2-aminoadipate 6-semialdehyde. nih.gov

The involvement of Tri26-28 in HAA formation is supported by their homology to genes (spb38-40) essential for the biosynthesis of the glyoxylate (B1226380) hydrazine unit in another natural product, s56-p1. nih.gov This suggests a conserved mechanism for N-N bond formation in these pathways. nih.govescholarship.org

Further research, including labeled precursor feeding experiments, has provided insights into the origin of the nitrogen atoms in the N-hydroxytriazene moiety. Feeding of 15N-aspartate resulted in the enrichment of a labeled triacsin congener, suggesting that one of the nitrogen atoms could be derived from the amino group of aspartate, potentially through the action of Tri16 and Tri21, which are homologs of CreD and CreE and are presumed to generate nitrous acid from aspartate. nih.gov

While HAA is proposed as a key intermediate, many of the presumed biosynthetic intermediates are thought to be either attached to an acyl carrier protein (ACP) or are highly unstable, making their detection challenging. nih.gov Despite these challenges, biochemical analyses of enzymes like Tri31 have been performed, demonstrating its activity with substrates including HAA and hexanoyl-CoA. nih.gov

The biosynthesis of the N-hydroxytriazene moiety is understood to involve two distinct N-N bond formation events catalyzed by ATP-dependent enzymes: Tri28 (hydrazine-forming) and Tri17 (N-nitrosating). nih.govresearchgate.net Tri17, a homolog of CreM, is essential for triacsin biosynthesis and is thought to activate nitrite using ATP. nih.gov

The precise timing of how the HAA and nitrite pathways are coordinated with the formation of the acyl chain (presumably by polyketide synthases) to assemble the final N-hydroxytriazene moiety remains an area of investigation. nih.govbiorxiv.org One hypothesis suggests that HAA, once loaded onto an ACP, is modified by nitrite to form an ACP-bound intermediate resembling the final N-hydroxytriazene structure before further elongation by polyketide synthases. nih.govresearchgate.net

Data from research findings can be summarized in tables to illustrate the proposed roles of specific enzymes and intermediates in the biosynthetic pathway of the N-hydroxytriazene moiety.

| Enzyme | Proposed Role in HAA Formation | Substrates | Proposed Product | Supporting Evidence |

| Tri26 | N-Hydroxylase homolog | Lysine | N6-hydroxy-lysine | Homology, Proposed Pathway nih.gov |

| Tri28 | Cupin and MetRS didomain protein | N6-hydroxy-lysine, Glycine | N6-(carboxymethylamino)lysine | Homology, Proposed Pathway, Biochemical Analysis nih.govnih.gov |

| Tri27 | FAD-dependent D-amino acid oxidase homolog | N6-(carboxymethylamino)lysine | Hydrazinoacetic Acid, 2-aminoadipate 6-semialdehyde | Homology, Proposed Pathway nih.gov |

| Proposed Intermediate | Origin | Enzymes Involved | Role in Pathway |

| Hydrazinoacetic Acid (HAA) | Lysine, Glycine | Tri26, Tri27, Tri28 | Key intermediate for N-N bond formation |

| N6-hydroxy-lysine | Lysine | Tri26 | Precursor to N6-(carboxymethylamino)lysine |

| N6-(carboxymethylamino)lysine | N6-hydroxy-lysine, Glycine | Tri28 | Precursor to Hydrazinoacetic Acid |

| Nitrous Acid | Aspartate | Tri16, Tri21 | Source of nitrogen for N-hydroxytriazene moiety |

Table 1: Proposed Enzymes and Intermediates in Hydrazinoacetic Acid Formation

Table 2: Proposed Intermediates and Their Origins in Triacsin Biosynthesis

These findings highlight the intricate enzymatic steps and the crucial role of intermediates like hydrazinoacetic acid in the biosynthesis of the unique N-hydroxytriazene moiety of triacsins.

Biochemical Mechanism of Action: Acyl Coa Synthetase Inhibition

Primary Target Identification: Long-Chain Acyl-CoA Synthetases (ACSLs)

The primary molecular targets of Triacsin B are the Long-Chain Acyl-CoA Synthetases (ACSLs) nih.govnih.govabcam.comwikipedia.org. ACSLs are a family of enzymes responsible for catalyzing the activation of long-chain fatty acids (LCFAs) by converting them into their corresponding acyl-CoA esters wjgnet.comdiabetesjournals.orgresearchgate.net. This process is essential for various metabolic pathways, including the synthesis of complex lipids (such as triglycerides and phospholipids) and fatty acid β-oxidation wjgnet.comdiabetesjournals.orgresearchgate.netnih.gov. Triacsin C, a related congener, has been isolated from Streptomyces aureofaciens and is recognized as an inhibitor of long fatty acyl CoA synthetase wikipedia.org. Triacsin C interferes with lipid metabolism by blocking the de novo synthesis of glycerolipids and cholesterol esters nih.govwikipedia.org.

Comparative Analysis of Inhibitory Potency Across Triacsin Congeners

Studies comparing the inhibitory potency of different triacsin congeners against acyl-CoA synthetase activity have shown variations in their effectiveness. Research indicates a hierarchy of inhibitory potency among triacsins, with Triacsin C generally exhibiting greater potency than Triacsin A, which is significantly more potent than Triacsin D and this compound researchgate.net. This hierarchy has been observed in the inhibition of acyl-CoA synthetase activity in membrane fractions of Raji cells, mirroring the pattern seen against the enzyme from other sources researchgate.net. The differing potencies suggest that structural variations among the triacsin congeners influence their interaction with and inhibition of ACSL enzymes nih.gov.

A comparative analysis of Triacsin C analogs showed varying median effective concentration (EC50) values for inhibiting ACSL activity in solubilized brain endothelial bEND3 cells, ranging from approximately 5 μM to 170 μM nih.gov. Triacsin C itself was found to be about 10 times more potent than the most active analog in that specific series nih.gov.

Specificity and Isoform-Selective Inhibition of ACSLs

The inhibitory effect of triacsins, particularly Triacsin C, demonstrates a degree of specificity towards different ACSL isoforms and can vary across species.

Differential Effects on Mammalian ACSL Isoforms (e.g., ACSL1, ACSL3, ACSL4, ACSL5)

Triacsin C has been shown to inhibit specific mammalian ACSL isoforms with varying degrees of potency. Studies using recombinant rat ACSLs demonstrated that Triacsin C inhibits ACSL1, ACSL3, and ACSL4 enzyme activity diabetesjournals.orgwjgnet.com. At higher concentrations, Triacsin C can also inhibit ACSL5 and ACSL6 mdpi.commdpi.com.

Research using heart total membranes indicated that Triacsin C inhibited ACS activity, suggesting that ACSL5 and ACSL6 contribute minimally to heart ACS specific activity, as these isoforms are generally not inhibited by Triacsin C at the concentrations used in those studies researchgate.netunc.edu. This is consistent with findings that ACSL5 and ACSL6 are resistant to Triacsin C in some systems nih.gov. However, it is worth noting that at higher doses, Triacsin C can become a competitive inhibitor of ACSL5 mdpi.com.

The differential sensitivity of ACSL isoforms to Triacsin C allows for its use as a tool to investigate the specific functions of individual ACSL enzymes wjgnet.com.

Species-Related Differences in ACSL Inhibition Profiles

Significant species-related differences exist in the inhibitory profile of Triacsin C, particularly concerning ACSL5. While recombinant rat ACSL5 has been reported to be insensitive to Triacsin C, human ACSL5 has shown sensitivity to this inhibitor wjgnet.comacs.orgnih.gov. This divergent inhibitory effect is likely due to differences in the protein sequences of human and rat ACSL5, which are only about 81% identical acs.orgnih.gov. This highlights the importance of considering species differences when studying the effects of this compound and its congeners on ACSL activity wjgnet.comacs.orgnih.gov.

Data on the differential inhibition of mammalian ACSL isoforms by Triacsin C:

| ACSL Isoform | Rat Sensitivity to Triacsin C | Human Sensitivity to Triacsin C | References |

| ACSL1 | Sensitive | Sensitive | diabetesjournals.orgwjgnet.com |

| ACSL3 | Sensitive | Inhibited | diabetesjournals.orgwjgnet.com |

| ACSL4 | Sensitive | Inhibited | diabetesjournals.orgwjgnet.com |

| ACSL5 | Insensitive | Sensitive | wjgnet.comacs.orgnih.gov |

| ACSL6 | Insensitive (at lower conc.) | Inhibited (at high conc.) | wjgnet.commdpi.com |

Mechanistic Insights into Competitive Inhibition with Endogenous Fatty Acid Substrates

This compound and its congeners, particularly Triacsin C, act as competitive inhibitors of ACSL enzymes wjgnet.comnih.govresearchgate.netwjgnet.com. This means they compete with endogenous fatty acid substrates for binding to the catalytic domain of the enzyme wjgnet.commdpi.comsci-hub.se. By binding to the active site, triacsins prevent the ACSLs from activating fatty acids, thereby interfering with downstream lipid metabolic pathways nih.govwikipedia.orgmdpi.comresearchgate.net. The inhibitory capacity of Triacsin C is dependent on its N-hydroxytriazene moiety wjgnet.com. This competitive inhibition mechanism is well-established and explains how triacsins disrupt the formation of fatty acyl-CoA esters, impacting various cellular processes that rely on activated fatty acids wjgnet.commdpi.comresearchgate.net.

Cellular and Molecular Impacts on Lipid Metabolism Regulation

Modulation of Fatty Acid Activation and Subsequent Esterification Processes

The central role of Triacsin B in modulating lipid metabolism begins with its direct interference in the activation of long-chain fatty acids. This activation, a process catalyzed by ACSL enzymes, involves the conversion of a fatty acid into a fatty acyl-CoA thioester, a metabolically active form required for nearly all subsequent anabolic and catabolic pathways. nih.gov

Research has demonstrated that the triacsin family of compounds acts as potent competitive inhibitors of ACSLs, specifically competing with the fatty acid substrate for the enzyme's active site. nih.govcncb.ac.cn The unique N-hydroxytriazene moiety within the triacsin structure is indispensable for this inhibitory activity. nih.govkitasato-u.ac.jp By blocking the production of fatty acyl-CoAs, this compound effectively curtails the availability of the essential building blocks for the synthesis of more complex lipids. researchgate.netnih.gov Consequently, downstream esterification processes, which rely on the transfer of these activated fatty acyl groups to a glycerol (B35011) or cholesterol backbone, are severely impaired. researchgate.net This fundamental blockade of fatty acid activation is the initiating event that leads to the broader alterations in lipid synthesis and partitioning discussed in the subsequent sections.

Table 1: Effects of Acyl-CoA Synthetase Inhibition on Fatty Acid Metabolism

| Metabolic Process | Consequence of Inhibition by Triacsin | Key Findings |

|---|---|---|

| Fatty Acid Activation | Blockade of fatty acyl-CoA formation | Acts as a competitive inhibitor of long-chain acyl-CoA synthetase (ACSL). nih.gov |

| Esterification | Reduced synthesis of complex lipids | Depletion of acyl-CoA substrates prevents their incorporation into glycerolipids and cholesterol esters. researchgate.net |

| Substrate Availability | Increased intracellular free fatty acids | Unactivated fatty acids accumulate within the cell instead of being metabolized. nih.gov |

Alterations in De Novo Glycerolipid and Cholesterol Ester Synthesis Pathways

The inhibition of fatty acid activation by this compound leads to a dramatic reduction in the de novo synthesis of neutral lipids. researchgate.netunc.edu Cellular studies utilizing radiolabeled precursors have provided quantitative insights into the extent of this inhibition. In human fibroblast models, treatment with a triacsin compound inhibited the incorporation of glycerol into triacylglycerol (TAG) and diacylglycerol (DAG) by more than 93%, effectively halting the primary pathway for neutral lipid synthesis. nih.govnih.govmerckmillipore.com The synthesis of phospholipids (B1166683) via this de novo pathway was also significantly reduced, though to a slightly lesser extent, with an observed inhibition of approximately 83%. researchgate.netnih.gov

Similarly, the synthesis of cholesterol esters, which are formed by the esterification of cholesterol with a fatty acyl-CoA, is profoundly affected. Research demonstrates that the production of cholesterol esters is inhibited by over 90% in the presence of the inhibitor. unc.edunih.gov This effect stems directly from the depletion of the fatty acyl-CoA pool, which prevents the acylation of key intermediates such as glycerol-3-phosphate and diacylglycerol. unc.edunih.gov

An important finding from these studies is the differential effect on lipid recycling pathways. While de novo synthesis is severely impaired, the reacylation of lysophospholipids appears to be relatively unaffected. nih.govnih.gov This observation has led to the hypothesis that functionally distinct pools of acyl-CoA exist within the cell, potentially generated by different ACSL isoforms with varying sensitivity to the inhibitor. nih.govnih.gov This suggests a sophisticated channeling mechanism that directs fatty acids toward specific metabolic fates, such as phospholipid remodeling, even when the main synthetic pathways are blocked.

Table 2: Impact of Triacsin on De Novo Lipid Synthesis in Human Fibroblasts

| Lipid Class | Pathway | Level of Inhibition | Reference |

|---|---|---|---|

| Triacylglycerol (TAG) | De Novo Synthesis | >93% | nih.govnih.gov |

| Diacylglycerol (DAG) | De Novo Synthesis | >93% | nih.govnih.gov |

| Cholesterol Esters | De Novo Synthesis | >90% | unc.edunih.gov |

| Phospholipids | De Novo Synthesis | ~83% | nih.govmerckmillipore.com |

| Phospholipids | Reacylation Pathway | Relatively Unimpaired | nih.govnih.gov |

Effects on Lipid Droplet Biogenesis, Remodeling, and Dynamics

Lipid droplets (LDs) are dynamic cellular organelles responsible for the storage of neutral lipids, primarily TAG and cholesterol esters, which serve as reservoirs for energy and membrane components. rupress.orgnih.govscispace.com The biogenesis of these organelles is intrinsically linked to the synthesis of their core lipid components. By potently inhibiting the production of both TAG and cholesterol esters, this compound acts as a powerful inhibitor of lipid droplet formation. nih.govnih.govmdpi.comrupress.org

Studies have shown that treatment with a triacsin compound can lead to a near-complete absence of new lipid droplet formation in response to fatty acid loading. rupress.orgrupress.org In cells that already contain LDs, the inhibitor can effectively clear the majority of these organelles. researchgate.net The formation of LDs is a regulated process that requires the enzymatic activity of ACSLs to provide the necessary acyl-CoA substrates; this entire process is halted by this compound. rupress.org

Beyond preventing biogenesis, the compound also influences the remodeling and dynamics of existing LDs. By creating a state of fatty acid starvation within the cell's metabolic pathways, this compound can trigger the breakdown of pre-existing lipid droplets to release stored fatty acids. nih.gov This lipolytic effect is also reflected in the stability of proteins associated with the LD surface. For instance, the levels of Perilipin 2 (PLIN2), a key LD coat protein, are significantly decreased following treatment as the droplets themselves are diminished. nih.gov

Impact on Intracellular Fatty Acid Partitioning and Metabolic Fluxes

This compound fundamentally redirects the flow, or partitioning, of fatty acids within the cell. nih.govresearchgate.net Under normal conditions, fatty acids taken up by the cell are rapidly activated to acyl-CoAs and partitioned between various metabolic pathways, including esterification for storage in LDs or β-oxidation for energy production. By blocking the initial activation step, this compound prevents fatty acids from entering these major metabolic routes. nih.gov

This blockade results in a significant shift in the intracellular lipid landscape. The synthesis and storage of TAG are drastically reduced, leading to an accumulation of unprocessed, free fatty acids (FFAs) within the cytoplasm. nih.gov In certain cell types, such as macrophages, this FFA accumulation can become toxic, leading to a state of lipotoxicity characterized by cellular stress and apoptosis. nih.gov

The differential sensitivity of various pathways to ACSL inhibition has provided strong evidence for the concept of metabolic channeling. nih.govtandfonline.com The observation that de novo glycerolipid synthesis is almost completely blocked while phospholipid reacylation continues suggests that specific ACSL isoforms are spatially or functionally linked to particular downstream enzymes. researchgate.netnih.gov This ensures that even under conditions of limited acyl-CoA availability, essential processes like membrane remodeling can be prioritized over energy storage. The use of this compound has been instrumental in uncovering this sophisticated layer of metabolic regulation. tandfonline.com

Influence on Protein Palmitoylation Pathways and Acylation

In addition to their role in lipid synthesis and energy metabolism, activated fatty acids are also required for the post-translational modification of proteins, a process known as protein acylation. One of the most common forms of this modification is S-palmitoylation, the reversible attachment of a 16-carbon palmitate molecule to a cysteine residue. This process is critical for regulating protein trafficking, localization, stability, and function.

Like other metabolic pathways involving fatty acids, protein palmitoylation requires the fatty acid to first be activated to its acyl-CoA derivative (e.g., palmitoyl-CoA). By inhibiting the ACSL enzymes that generate the pool of long-chain acyl-CoAs, this compound has the potential to disrupt these vital protein modifications. While detailed studies focusing specifically on the effects on palmitoylation are limited, the mechanism of action strongly implies an inhibitory effect. By reducing the available pool of activated fatty acids, the compound would consequently limit the substrates available for the enzymes that catalyze protein acylation.

Evidence supporting this principle comes from studies on other forms of protein acylation. For instance, research has shown that Triacsin C can completely block the myristoylation of the HIV gag protein, a modification crucial for the assembly and budding of new virus particles. kitasato-u.ac.jp Myristoylation involves the attachment of a 14-carbon fatty acid, and its inhibition demonstrates that by blocking the formation of the acyl-CoA donor, this compound can effectively shut down protein acylation pathways.

Broader Cellular and Biological Processes Affected by Triacsin B

Regulation of Cellular Proliferation and Growth Modulations

Triacsin B has been observed to influence cellular proliferation and growth in various cell models. Studies have shown that triacsins, including this compound, inhibit the proliferation of Raji cells in a dose-dependent manner. nih.govbiocrick.com The inhibitory potency of triacsins against Raji cell growth correlates with their inhibitory potency against acyl-CoA synthetase activity. nih.govbiocrick.com Specifically, this compound demonstrated a lower inhibitory potency on Raji cell proliferation compared to Triacsin A and Triacsin C, requiring concentrations much greater than 20 µM for 50% inhibition of cell growth at day 2. nih.govbiocrick.com This suggests that the effect on proliferation is linked to the inhibition of acyl-CoA synthetase, which is essential for supplying acyl-CoA for lipid synthesis, a process necessary for cell growth. nih.gov Inhibition of acyl-CoA synthetase by triacsins leads to inhibited lipid synthesis, ultimately leading to the inhibition of Raji cell proliferation. nih.gov

Furthermore, inhibition of ACSLs by Triacsin C has been shown to decrease cell proliferation and induce G0 arrest in multiple myeloma cells. researchgate.net While Triacsin C is a more potent inhibitor of ACSL1, ACSL3, and ACSL4 compared to this compound, these findings support a role for ACSL inhibition in modulating cancer cell proliferation. nih.govplos.org The effect of Triacsin C on cell proliferation in breast cancer cells has also been linked to ACSL4. plos.org In pancreatic β cells, Triacsin C reduced BrdU incorporation, an indicator of proliferation, in the presence of prolactin and oleic acid, which synergistically stimulate cell proliferation and growth. tandfonline.com This suggests that fatty acid metabolism, mediated by ACSLs, is involved in this synergistic proliferative effect. tandfonline.com

Effects on Endoplasmic Reticulum (ER) Homeostasis and Protein Quality Control

The endoplasmic reticulum (ER) is vital for protein synthesis, folding, and maturation, as well as lipid metabolism. This compound, by affecting lipid metabolism, can disrupt ER homeostasis and protein quality control.

Disruption of ER-Associated Degradation (ERAD) Pathways

ER-associated degradation (ERAD) is a quality control mechanism that targets misfolded proteins in the ER for degradation. Studies, primarily using Triacsin C, a related ACSL inhibitor, have indicated that inhibition of long-chain acyl-CoA synthetases disrupts ERAD. escholarship.orgberkeley.eduescholarship.orgnih.gov This disruption is not due to a direct involvement of lipid droplets in ERAD in mammalian cells, but rather to widespread alterations in the cellular lipid landscape caused by ACSL inhibition. escholarship.orgnih.gov These lipid alterations can interfere with specific steps of ERAD, such as glycan trimming and dislocation of substrates from the ER membrane. escholarship.orgnih.gov While most studies in this area focus on Triacsin C due to its higher potency against certain ACSL isoforms, the shared mechanism of action on ACSLs suggests that this compound could also impact ERAD by altering lipid profiles, albeit potentially to a different extent depending on the specific ACSL isoforms it inhibits.

Mediation of ER Stress Responses in Cellular Models

Disruption of ER homeostasis can lead to ER stress, activating the unfolded protein response (UPR). Prolonged treatment with Triacsin C has been shown to induce ER stress in cellular models, activating both the IRE1 and PERK branches of the UPR. escholarship.orgnih.gov This induction of ER stress is linked to the alterations in cellular lipid composition caused by ACSL inhibition. nih.gov For instance, Triacsin C treatment led to an increase in ceramides, which are known to be involved in cellular stress responses and UPR activation. escholarship.orgnih.gov In renal proximal tubule spheroids, Triacsin C treatment prevented palmitate-induced ER stress, as evidenced by a reduction in the protein levels of CHOP, a marker of ER stress. mdpi.com This suggests that ACSL-dependent palmitate metabolism is required for the induction of ER stress in this model. mdpi.com Given the role of ACSLs in fatty acid metabolism, this compound's effect on these enzymes could similarly influence the induction or prevention of ER stress depending on the cellular context and the specific fatty acids involved.

Modulation of Autophagy Pathways in Cellular Systems

Autophagy is a cellular process involving the degradation and recycling of cellular components. This compound's influence on lipid metabolism can modulate autophagy pathways. Studies, primarily using Triacsin C, have shown that inhibition of ACSLs can impact autophagy. In renal proximal tubule spheroids, Triacsin C treatment prevented palmitate-induced autophagy impairment, indicated by a reduction in p62 protein levels. mdpi.com This suggests that ACSL-dependent palmitate metabolism contributes to the impairment of autophagy in this model. mdpi.com

In pancreatic β cells, Triacsin C completely prevented the formation of LC3-II and its recruitment to autophagosomes induced by palmitate, suggesting that palmitate metabolism via ACSLs is required for this autophagic response. nih.gov Conversely, inhibiting fatty acid mitochondrial β-oxidation did not prevent this response and even potentiated it, highlighting the specific role of ACSL-mediated metabolism. nih.gov In macrophages, blocking lipid droplet formation with Triacsin C increased the intracellular growth of Coxiella burnetii, an obligate intracellular bacterium, while preventing lipid droplet lipolysis blocked bacterial growth. plos.org This suggests that lipid droplet metabolism, which is influenced by ACSLs, plays a role in the intracellular survival of this bacterium, potentially involving autophagy. plos.org In HepG2 cells, exogenous Triacsin C significantly reduced the intracellular survival of B. pseudomallei, and B. pseudomallei infection regulated intracellular lipid metabolism by inducing autophagy inhibition. cabidigitallibrary.org These findings collectively indicate that this compound, through its effects on ACSL activity and lipid metabolism, can significantly modulate autophagy in various cellular contexts.

Impacts on Mitochondrial Metabolism and Energy Homeostasis in in vitro Cellular Models

Mitochondria are central to cellular energy production and metabolism. This compound, by affecting fatty acid activation and subsequent metabolic pathways, can impact mitochondrial function and energy homeostasis. Inhibition of ACSLs by Triacsin C in multiple myeloma cells significantly reduced ATP-dependent respiration from fatty acid oxidation and increased proton leak, indicating impaired mitochondrial function. researchgate.net This suggests that ACSL activity is important for maintaining efficient mitochondrial metabolism in these cells. researchgate.net

In human astrocytes, while Triacsin C inhibits the de novo synthesis of neutral lipids and lipid droplet formation from fatty acids, its effect on ATP levels when blocking certain energy pathways was examined. nih.gov Studies using Triacsin C in conjunction with inhibitors of fatty acid oxidation (like etomoxir) help to dissect the contribution of different metabolic pathways to energy homeostasis. nih.gov For example, in pancreatic β cells, while Triacsin C prevented palmitate-induced autophagy (suggesting a role for ACSL-mediated metabolism), inhibitors of mitochondrial β-oxidation did not, indicating that the autophagic response required palmitate metabolism but was independent of its entry into the β-oxidation pathway. nih.gov This highlights the complex interplay between ACSL activity, lipid partitioning, and mitochondrial metabolism. The impact of this compound on mitochondrial metabolism and energy homeostasis is likely mediated through its inhibition of ACSLs, thereby altering the availability of activated fatty acids for mitochondrial uptake and β-oxidation.

Effects on Specific Cellular Models and Biological Systems

This compound and other triacsins have been studied in a variety of specific cellular models and biological systems to understand their effects.

Raji Cells: As mentioned earlier, this compound inhibits the proliferation of Raji cells, a human lymphoma cell line, by inhibiting acyl-CoA synthetase activity and subsequent lipid synthesis. nih.govbiocrick.com The hierarchy of inhibitory potency among triacsins on Raji cell proliferation mirrors their potency against acyl-CoA synthetase. nih.govbiocrick.com

Mouse Fibrosarcoma Cells: Triacsin C has been shown to inhibit both arachidonoyl-CoA synthetase and non-specific long-chain acyl-CoA synthetase in sonicates of HSDM1C1 mouse fibrosarcoma cells. nih.govresearchgate.net While Triacsin C is a more potent inhibitor in this context, this demonstrates that triacsins can affect fatty acid activation in fibrosarcoma cells. nih.govresearchgate.net

Saccharomyces cerevisiae: Saccharomyces cerevisiae (yeast) contains multiple acyl-CoA synthetases (Fatty Acid Activation Proteins, Faaps). Triacsin C has been shown to be a potent inhibitor of Faa2p, which activates endogenous pools of fatty acids, while being less potent against Faa4p and showing no activity against Faa1p or Faa3p. researchgate.net This indicates differential sensitivity of yeast ACSL isoforms to triacsins. Triacsin C did not affect the growth of S. cerevisiae strains harboring FAA1 and FAA4 genes in a specific medium, suggesting that the effect of triacsins can be dependent on the specific ACSL isoforms present and the metabolic context. researchgate.net

Macrophages: Triacsin C inhibits the synthesis of cholesteryl ester and triacylglycerol in mouse peritoneal macrophages, leading to a reduction in lipid droplets. researchgate.net In activated macrophages, Triacsin C prevented BODIPY-fatty acid accumulation in lipid droplets and prevented lipid droplet formation, indicating that fatty acid esterification with coenzyme A via ACSLs is necessary for fatty acid incorporation into lipid droplets. frontiersin.org Inhibition of ACSLs by Triacsin C during fatty acid loading in mouse peritoneal macrophages led to reduced triglyceride accumulation but increased intracellular free fatty acid levels, inducing lipotoxicity and apoptosis. nih.gov This highlights the critical role of ACSLs in channeling fatty acids away from potentially toxic pools in macrophages. nih.gov

Renal Proximal Tubule Spheroids: In Caki-1 renal proximal tubule spheroids, Triacsin C treatment blunted palmitate-mediated cell death, PARP fragmentation, ER stress, and autophagy dysfunction. mdpi.com This indicates that ACSL-dependent palmitate activation is crucial for its cytotoxic effects in this renal model. mdpi.com

Antiviral Activity Mechanisms in in vitro Models (e.g., SARS-CoV-2, Rotaviruses)

Triacsin C, a related triacsin, has demonstrated antiviral activity against several viruses, including Hepatitis C virus (HCV) and rotavirus, with these effects linked to the viruses' reliance on lipid droplets for replication. biorxiv.orgresearchgate.net Lipid droplets serve as storage sites for neutral lipids like triacylglycerol, and Triacsin C, by inhibiting an enzyme upstream of triglyceride synthesis (long-chain fatty acyl CoA), impairs the growth of viruses that require these lipid droplets. biorxiv.org

Research has explored the effects of Triacsin C on SARS-CoV-2 replication in vitro. Studies in Vero E6 cells and the human airway epithelial cell line Calu-3 showed that Triacsin C inhibited SARS-CoV-2 growth, acting at a post-entry step in the virus replication cycle. biorxiv.orgnih.gov While Triacsin C inhibits long chain fatty acid acyl-CoA synthetase, and ACSL3 has been identified as interacting with SARS-CoV-2 non-structural protein 7, suggesting a role for this enzyme in viral replication, the antiviral activity against SARS-CoV-2 in Vero E6 cells was observed even though related compounds that inhibit downstream enzymes in triglyceride synthesis (DGAT inhibitors) did not show activity. biorxiv.org This suggests a potential alternate role for long chain fatty acyl CoA or its downstream metabolites, other than triacylglycerol and lipid droplets, in SARS-CoV-2 replication. biorxiv.org

Regarding rotaviruses, disruption of lipid rafts and/or lipid droplets has been shown to decrease infectious rotaviruses by inhibiting rotavirus morphogenesis. nih.gov Triacsin C, by inhibiting ACSL, consequently blocks the synthesis of triglycerides, diglycerides, and cholesterol esters, which are stored in lipid droplets. nih.gov Studies with Triacsin C and its analogs have shown anti-rotaviral effects, confirmed by Western blot analysis and IFA. nih.gov The suppression of the increase in lipid droplets by Triacsin C and its analogs was dose-dependent and positively correlated with the reduction of rotavirus replication in MA104 cells. nih.gov This suggests that the antiviral mechanism against rotavirus is linked to the inhibition of lipid synthesis and the subsequent impact on lipid droplets, which are crucial for rotavirus morphogenesis. nih.gov

Antimalarial Activity Mechanisms in in vitro Models

Triacsins C and D have been reported to exhibit antimalarial activity in vitro. researchgate.net While the precise mechanisms of action for all antimalarial drugs are not always fully elucidated, many target enzymes or activities within the intracellular Plasmodium parasite, the causative agent of malaria. mdpi.comfrontiersin.org To reach these targets, compounds must traverse multiple membrane barriers of the host cell and the parasite. frontiersin.org

Triacsin C's known mechanism of action involves the inhibition of long-chain fatty acyl-CoA synthetase, which in turn affects lipid synthesis, including triglycerides and cholesterol esters. wikipedia.orgnih.govstressmarq.com Plasmodium falciparum, the parasite responsible for the most severe form of malaria, scavenges fatty acids from the host. nih.gov These fatty acids are then activated by PfACS enzymes, which are similar to long-chain fatty acid synthetases, allowing them to be incorporated into various lipid species essential for parasite growth. nih.gov Inhibition of PfACS10, a P. falciparum acyl-CoA synthetase, has been shown to lead to a reduction in triacylglycerols and a buildup of lipid precursors, highlighting its importance in parasite lipid metabolism. nih.gov While research specifically detailing the in vitro antimalarial mechanism of this compound is less extensive in the provided search results compared to Triacsin C, the shared property of inhibiting acyl-CoA synthetase within the triacsin family suggests a potential mechanism involving the disruption of essential lipid metabolic pathways in the malaria parasite. wikipedia.orgkitasato-u.ac.jpuark.edunih.gov

Further research is needed to fully elucidate the specific mechanisms by which this compound exerts its antimalarial effects in vitro, but its established role as an acyl-CoA synthetase inhibitor points towards an interference with the parasite's lipid metabolism as a likely pathway.

Structure Activity Relationship Studies for Triacsin B Analogs

Identification of Essential Structural Features for Acyl-CoA Synthetase Inhibition

Research indicates that the N-hydroxytriazene moiety is a crucial structural element for the inhibitory activity of triacsins against acyl-CoA synthetase nih.govkitasato-u.ac.jp. Acid hydrolysis of triacsins, which removes this moiety, results in corresponding polyenic aldehydes that lack inhibitory activity nih.gov. This highlights the essential role of the N-hydroxytriazene group in the interaction with the enzyme nih.gov.

Influence of Alkyl Chain Modifications and Unsaturation Patterns on Inhibitory Potency

The triacsin family members (A, B, C, and D) differ primarily in the unsaturation patterns and potentially the geometry of the double bonds within their 11-carbon alkyl chains wikipedia.orgescholarship.orgresearchgate.net. These variations significantly influence their inhibitory potency against acyl-CoA synthetases nih.govkitasato-u.ac.jp. Studies comparing the inhibitory effects of Triacsins A, B, C, and D on acyl-CoA synthetase activity from various sources, such as Pseudomonas aeruginosa, rat liver, and Raji cells, have revealed a consistent hierarchy of potency: Triacsin C is generally the most potent, followed by Triacsin A, then Triacsin D, and finally Triacsin B, which is significantly less potent than Triacsins A and C nih.govkitasato-u.ac.jp.

For instance, studies on Raji cells showed IC50 values for inhibiting cell growth at day 2 as approximately 1.8 µM for Triacsin A, greater than 20 µM for this compound, 1.0 µM for Triacsin C, and greater than 15 µM for Triacsin D nih.gov. This hierarchy in inhibiting cell proliferation correlates with their respective potencies against acyl-CoA synthetase activity nih.gov.

Here is a table summarizing the inhibitory potency (IC50 values in µM) of Triacsins A, B, C, and D against long-chain acyl-CoA synthetase from different sources:

| Compound | Pseudomonas fraji kitasato-u.ac.jp | Pseudomonas aeruginosa kitasato-u.ac.jp | Rat liver kitasato-u.ac.jp | Raji cells kitasato-u.ac.jp |

| Triacsin A | 26 | 17 | 18 | 12 |

| This compound | > 150 | > 200 | > 200 | > 100 |

| Triacsin C | 17 | 3.6 | 8.7 | 6.3 |

| Triacsin D | > 150 | > 200 | > 200 | > 100 |

Note: NT indicates not tested.

The differences in IC50 values among the triacsins underscore the significant impact of the specific unsaturation pattern and potentially double bond geometry within the 11-carbon chain on their ability to inhibit acyl-CoA synthetase.

Rational Design and Chemical Synthesis of this compound Derivatives and Analogs for Mechanistic Probes

While the primary focus of research has been on understanding the natural triacsins, particularly Triacsin C due to its higher potency, the rational design and chemical synthesis of this compound derivatives and analogs could serve as valuable mechanistic probes. These synthesized compounds, with targeted modifications to the alkyl chain or the N-hydroxytriazene moiety, can help further elucidate the precise binding interactions with acyl-CoA synthetase and the structural requirements for inhibition.

Previous studies have explored modifying the alkylidene terminal moiety of Triacsin C to investigate effects on activity against targets like Rotavirus, using lipid droplet content as a readout mdpi.com. Although some synthesized compounds showed altered activity in specific cellular contexts, achieving higher direct inhibition of ACSL isoenzymes compared to Triacsin C has been challenging mdpi.com. The synthesis of analogs allows for systematic investigation into how factors like chain length, the number and position of double bonds, and the nature of the terminal group influence binding affinity and inhibitory mechanism against different ACS isoforms. Such studies are crucial for understanding the SAR in detail and could potentially inform the design of more potent and selective ACS inhibitors.

Advanced Research Methodologies in Triacsin B Investigations

Integrated Omics Approaches for Pathway and Network Analysis (e.g., Metabolomics, Proteomics)

Integrated omics approaches, which combine data from various "-omics" fields, are powerful tools for understanding the widespread effects of Triacsin B on cellular networks. By inhibiting ACSL, this compound is expected to cause significant shifts in the cellular metabolome and proteome, particularly in lipid-related pathways.

Metabolomics: Untargeted metabolomics studies can reveal global changes in metabolite levels following this compound treatment. For instance, such analyses would likely show an accumulation of free fatty acids and a depletion of various complex lipids, such as triacylglycerols and cholesterol esters. This approach provides a broad snapshot of the metabolic state of the cell and can help identify unexpected effects of ACSL inhibition.

Proteomics: Quantitative proteomics, often utilizing mass spectrometry, can identify and quantify thousands of proteins in a sample. mdpi.com In the context of this compound research, proteomics can be used to study changes in the expression of proteins involved in lipid metabolism, cellular signaling, and apoptosis in response to treatment. For example, a study on the effects of Triacsin C in multiple myeloma cells used sequential window acquisition of all theoretical fragment ion spectra (SWATH) mass spectrometry to identify global protein changes. nih.gov This analysis revealed that treatment with Triacsin C led to significant enrichment of proteins involved in mitochondrial dysfunction and oxidative phosphorylation. nih.gov Such data provides valuable insights into the downstream consequences of inhibiting fatty acid activation.

By integrating metabolomic and proteomic data, researchers can construct comprehensive models of the cellular response to this compound, linking changes in protein expression to alterations in metabolic pathways. researchgate.net

Advanced Imaging Techniques for Cellular Dynamics and Localization Studies

Advanced imaging techniques are indispensable for visualizing the subcellular effects of this compound in real-time and with high resolution. These methods allow researchers to observe the dynamic changes in cellular structures and the localization of key molecules involved in lipid metabolism.

Fluorescence Microscopy: Fluorescent probes are widely used to visualize specific cellular components. For instance, BODIPY 493/503 is a fluorescent dye that specifically stains neutral lipids within lipid droplets. nih.gov Studies have used this and other dyes, like Nile Red, to monitor the reduction in lipid droplet formation in cells treated with Triacsin C. researchgate.netacs.org Fluorescence microscopy allows for the quantitative analysis of lipid droplet number and size, providing direct visual evidence of this compound's inhibitory effect on lipid storage.

Confocal Microscopy: This technique provides higher resolution images and the ability to optically section through a cell, creating 3D reconstructions. Confocal microscopy can be used to study the co-localization of proteins on the surface of lipid droplets or to observe the interaction between lipid droplets and other organelles, such as the endoplasmic reticulum and mitochondria. Treatment of primary rat hepatocytes with Triacsin C has been shown to diminish the number of lipid droplets and increase the mitochondrial amount, as visualized by fluorescence microscopy. researchgate.net

These imaging techniques are crucial for understanding the spatiotemporal dynamics of lipid metabolism and how these are perturbed by this compound.

Biochemical Reconstitution of Complex Biosynthetic Pathways in Cell-Free Systems

Understanding the biosynthesis of this compound is essential for potential bioengineering and production efforts. Cell-free systems offer a powerful platform for the biochemical reconstitution of complex biosynthetic pathways, allowing for the stepwise elucidation of enzymatic reactions without the complexities of a living cell. rsc.orgnih.gov

The biosynthesis of triacsins involves a complex series of enzymatic reactions to construct its unique N-hydroxytriazene pharmacophore. nih.gov Researchers have identified the biosynthetic gene cluster for triacsins and have begun to characterize the functions of the encoded enzymes. nih.govbiorxiv.org

Key findings from in vitro reconstitution studies include:

Identification of Key Enzymes: Through extensive mutagenesis and biochemical studies, the enzymes required to construct and install the N-hydroxytriazene pharmacophore have been identified. nih.govnih.gov This includes Tri28, a glycine-utilizing, hydrazine-forming enzyme, and Tri17, a nitrite-utilizing, N-nitrosating enzyme. nih.govnih.gov

Stepwise Pathway Elucidation: Cell-free assays have been used to confirm the activity of individual enzymes and to piece together the biosynthetic pathway. For example, the in vitro reconstitution of Tri21 and Tri16 confirmed their ability to produce nitrous acid from aspartate, a key step in the formation of the N-hydroxytriazene moiety. escholarship.org

Substrate Specificity: These cell-free systems also allow for the determination of substrate specificity for the various enzymes in the pathway.

The partial in vitro reconstitution of the triacsin biosynthetic pathway has provided significant insights into the assembly of its unique chemical structure. escholarship.org

Targeted Gene Editing and Knockout Strategies for Functional Annotation

Targeted gene editing technologies, particularly CRISPR/Cas9, have become invaluable tools for the functional annotation of genes and pathways affected by this compound. horizondiscovery.com By creating specific gene knockouts, researchers can investigate the roles of individual ACSL isoforms and other related proteins in the cellular response to this compound.

A notable application of this strategy involved genome-wide CRISPR/Cas9 loss-of-function screens to identify genetic modifiers of PLIN2, a protein associated with lipid droplets. nih.govbiorxiv.orgnih.gov These screens were performed under both basal and lipolytic conditions, the latter induced by treatment with Triacsin C to trigger the breakdown of lipid droplets. nih.govbiorxiv.org

Key insights from these studies include:

Identification of Regulators: The screens identified numerous genes that, when knocked out, either increased or decreased the levels of PLIN2, providing a rich dataset of potential regulators of lipid droplet dynamics. biorxiv.org

Context-Specific Gene Function: By comparing the results from basal and Triacsin C-treated conditions, researchers could identify genes that have a specific role in lipid droplet breakdown. nih.gov

Validation of Drug Targets: This approach can also be used to validate the roles of specific ACSL isoforms as the primary targets of this compound. By knocking out individual ACSL genes, one could determine which isoforms are responsible for the observed cellular effects of the inhibitor.

CRISPR/Cas9-mediated gene editing provides a powerful and precise method for dissecting the complex cellular pathways in which this compound acts.

Structural Biology Approaches for Triacsin-Target Interactions (e.g., X-ray Crystallography, Cryo-EM)

Understanding the three-dimensional structure of this compound bound to its target, long-chain acyl-CoA synthetase (ACSL), is crucial for rational drug design and for a detailed understanding of its inhibitory mechanism. While a co-crystal structure of a triacsin with a mammalian ACSL is not yet available, structural biology provides valuable insights into the target enzyme itself. nih.gov

Target Enzyme Structure: Crystal structures of acyl-CoA synthetases from various organisms have been determined, revealing a two-domain architecture and a conserved fatty acid binding tunnel. nih.govwikipedia.org These structures show that the enzyme undergoes a significant conformational change during its catalytic cycle. nih.gov Cryo-electron microscopy (cryo-EM) has also been employed to determine the structure of related enzymes like acetyl-CoA synthetase, providing further details on their molecular architecture. pdbj.orgnih.govresearchgate.netplottie.art

Inferred Binding Mode: In the absence of a direct co-structure, the binding mode of this compound can be inferred from kinetic and inhibition data. Since triacsins act as competitive inhibitors with respect to the fatty acid substrate, it is highly likely that they bind in the fatty acid binding pocket of ACSL. nih.gov The polyunsaturated alkyl chain of this compound mimics a long-chain fatty acid, while the N-hydroxytriazene moiety is essential for its inhibitory activity. kitasato-u.ac.jp

Future structural studies, either through X-ray crystallography or cryo-EM, of a this compound-ACSL complex would be invaluable for visualizing the precise molecular interactions and for guiding the development of new, more potent, and specific inhibitors.

Quantitative Cellular and Enzyme Assays for Kinetic and Inhibition Characterization

Quantitative assays are fundamental to characterizing the potency and mechanism of action of this compound and its analogs. These assays provide key kinetic and inhibition parameters, such as IC50 and Ki values.

Enzyme Assays: In vitro enzyme assays using purified ACSL or cell lysates are used to directly measure the inhibitory effect of triacsins on enzyme activity. These assays have shown that triacsins are potent inhibitors of ACSL. For example, Triacsin C has been shown to inhibit recombinant rat ACSL1 and ACSL4 with IC50 values in the low micromolar range. nih.gov Kinetic analysis has revealed that triacsins are competitive inhibitors with respect to the long-chain fatty acid substrate and non-competitive with respect to ATP and coenzyme A. nih.gov

Cellular Assays: Cellular assays are used to assess the effects of triacsins in a more biologically relevant context. These assays can measure endpoints such as the inhibition of lipid synthesis, reduction in cell proliferation, or induction of apoptosis. probechem.combiocrick.com For instance, the IC50 of Triacsin C for inhibiting ACSL activity in human multiple myeloma cells was determined to be 3.66 μM using a fluorescent fatty acid substrate. nih.gov

The following table summarizes some of the reported inhibition data for triacsin analogs against acyl-CoA synthetase from various sources.

| Compound | Enzyme Source | IC50 (μM) | Ki (μM) | Inhibition Type vs. Fatty Acid |

| Triacsin A | Pseudomonas aeruginosa | 17 | 8.97 | Competitive |

| Triacsin A | Rat Liver | 18 | - | - |

| Triacsin C | Pseudomonas aeruginosa | 3.6 | - | - |

| Triacsin C | Rat Liver | 8.7 | - | - |

| Triacsin C | Raji Cells | 6.3 | - | - |

| Triacsin C | HSDMICI Cells | 0.48 | - | - |

| Triacsin C | Human Liver (high-affinity site) | - | 0.1 | Competitive |

| Triacsin C | Human Liver (low-affinity site) | - | 6 | Competitive |

Data compiled from multiple sources. nih.govkitasato-u.ac.jpnih.gov

These quantitative data are essential for comparing the potency of different inhibitors, for understanding their structure-activity relationships, and for guiding their use in experimental systems.

Future Directions and Emerging Research Opportunities in Triacsin B Studies

Elucidation of Remaining Biosynthetic Pathway Nuances and Regulatory Mechanisms

Significant progress has been made in identifying the biosynthetic gene cluster for triacsins in Streptomyces aureofaciens and Streptomyces tsukubaensis. These studies have revealed key enzymes involved in the formation of the unique N-hydroxytriazene moiety, such as Tri28 and Tri17, which catalyze N-N bond formation nih.govnih.govbiorxiv.org. Tri28 is described as a glycine-utilizing hydrazine-forming enzyme, while Tri17 is a nitrite-utilizing N-nitrosating enzyme nih.govbiorxiv.org. Despite these findings, further research is needed to fully understand the intricate details of the entire biosynthetic pathway. Elucidating the precise sequence of enzymatic reactions, the structures of all intermediates, and the regulatory mechanisms that control triacsin production would be valuable nih.govbiorxiv.org. This includes understanding how the different triacsin congeners (A, B, C, and D), which vary in their alkyl chain unsaturation, are synthesized and regulated nih.govresearchgate.net. Comprehensive studies into the genetic and environmental factors influencing the expression of the tri gene cluster could also pave the way for optimized production of triacsin B and its analogs nih.govresearchgate.net.

Comprehensive Understanding of Off-Target Interactions Beyond ACSLs in Cellular Contexts

While this compound is known as an ACSL inhibitor, research indicates it can have broader cellular effects wikipedia.orgabcam.comkitasato-u.ac.jp. Triacsin C, a related congener, has been shown to inhibit the de novo synthesis of triglycerides, diglycerides, and cholesterol esters, interfering with lipid metabolism wikipedia.org. It also exhibits vasodilator properties and has been noted for inhibiting β-cell apoptosis and showing activity against certain viruses like SARS-CoV-2 wikipedia.orgnih.govfrontiersin.org. Studies using triacsin C have also indicated effects on mitochondrial metabolism, increasing apoptosis and decreasing proliferation and cell viability in certain cancer cell lines nih.govresearchgate.netresearchgate.net. Given that triacsin C can inhibit multiple ACSL subtypes, further research is required to delineate the specific contributions of each ACSL isotype to observed cellular effects and to identify other potential off-target proteins or pathways that this compound might influence mdpi.com. A comprehensive analysis of this compound's interactions with other cellular components beyond the well-established ACSLs is crucial for a complete understanding of its biological profile and potential therapeutic implications researchgate.netnih.gov.

Exploration of this compound's Role in Previously Unidentified Cellular Signaling Networks

The impact of this compound on lipid metabolism suggests potential involvement in various cellular signaling networks where lipids or acyl-CoA esters act as signaling molecules or ligands for transcription factors researchgate.netmdpi.com. Acyl-CoA molecules are known to influence processes such as insulin (B600854) secretion, apoptosis, and glucose transport and metabolism researchgate.net. Research on ACSL isoforms, the primary targets of triacsins, has highlighted their roles in cell death pathways, autophagy regulation, and various diseases, including cancer nih.govresearchgate.netresearchgate.netmdpi.comnih.govmdpi.com. Future research could focus on systematically investigating how this compound's inhibition of ACSLs, and potentially other targets, perturbs these complex signaling cascades. Exploring its effects on specific lipid-mediated signaling pathways, its influence on the expression and activity of transcription factors, and its potential to modulate cellular responses beyond lipid metabolism would provide valuable insights researchgate.netmdpi.com.

Development of Novel Research Probes and Tool Compounds Based on this compound's Unique Scaffold

The distinctive N-hydroxytriazene moiety and the polyunsaturated alkyl chain of this compound provide a unique structural scaffold wikipedia.orgnih.govnih.gov. This structure could serve as a basis for developing novel research probes and tool compounds to study lipid metabolism and related cellular processes asm.org. Creating fluorescently labeled this compound analogs, for instance, could enable real-time tracking of fatty acid uptake, activation, and metabolism in live cells, similar to the use of other fluorescent fatty acid probes asm.org. Structure-activity relationship studies, focusing on modifications to the alkyl chain or the N-hydroxytriazene group, could yield more selective inhibitors for specific ACSL isoforms or uncover compounds with altered biological activities researchgate.netfrontiersin.org. Such tailored probes and tools would be invaluable for dissecting the roles of individual ACSL enzymes and other lipid-metabolizing enzymes in various cellular contexts and disease states.

Q & A

Q. How can conflicting interpretations of this compound’s role in ER stress be reconciled?

- Methodological Answer :

- Mechanistic Studies : Combine transcriptomic (RNA-seq) and proteomic (TMT labeling) data to map ER stress pathways (e.g., IRE1α-XBP1 vs. PERK-ATF4).

- Knockdown/Rescue Experiments : Overexpress dominant-negative mutants of ACSL isoforms to isolate this compound’s primary targets.

- Peer Review : Publish negative/conflicting results in preprint servers for community feedback .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.